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molecular formula C3ClF5 B1204221 3-Chloropentafluoropropene CAS No. 79-47-0

3-Chloropentafluoropropene

Cat. No. B1204221
M. Wt: 166.48 g/mol
InChI Key: IJTAKAGEJXIJPQ-UHFFFAOYSA-N
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Patent
US08816138B2

Procedure details

A 300-mL four-neck flask provided with a Dimroth condenser, a dropping funnel, and a thermometer was charged with triethylamine hydrochloride (97 g, 703 mmol) and 50 mL of diglyme, and the mixture was stirred by a magnetic stirrer. The Dimroth condenser was cooled using a −20° C. refrigerant, and the reaction flask was cooled to 0° C. in an ice bath. With the dropping funnel, perfluoroallyl fluorosulfate (135 g, 586 mmol) was dropped over about one hour in such a manner that the temperature in the flask was maintained at 10° C. or lower. After the dropping, the mixture was stirred for one hour. The Dimroth condenser was replaced by a Liebig distillation apparatus. The flask was allowed to reach room temperature (25° C.), and the resulting product (having a boiling point of 12° C.) was distilled. An amount of 100 mL of water was added to the flask to terminate the reaction. As a result, 90.7 g of the target perfluoroallyl chloride (purity: 99 GC %) was obtained as a distilled component (yield: 93%). The distillation residue was determined by NMR analysis to include carboxylic acids and ammonium fluorosulfate which were probably generated from hydrolysis of unreacted perfluoroallyl fluorosulfate in terminating the reaction, and an excess amount of triethylamine hydrochloride.
Quantity
97 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
135 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].C(N(CC)CC)C.S(F)(O[C:13]([F:20])([F:19])[C:14]([F:18])=[C:15]([F:17])[F:16])(=O)=O>COCCOCCOC>[F:19][C:13]([Cl:1])([F:20])[C:14]([F:18])=[C:15]([F:17])[F:16] |f:0.1|

Inputs

Step One
Name
Quantity
97 g
Type
reactant
Smiles
Cl.C(C)N(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
COCCOCCOC
Step Two
Name
Quantity
135 g
Type
reactant
Smiles
S(=O)(=O)(OC(C(=C(F)F)F)(F)F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred by a magnetic stirrer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 300-mL four-neck flask provided with a Dimroth condenser, a dropping funnel
TEMPERATURE
Type
TEMPERATURE
Details
The Dimroth condenser was cooled
CUSTOM
Type
CUSTOM
Details
using a −20° C.
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 10° C.
STIRRING
Type
STIRRING
Details
After the dropping, the mixture was stirred for one hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
The Dimroth condenser was replaced by a Liebig distillation apparatus
CUSTOM
Type
CUSTOM
Details
to reach room temperature
CUSTOM
Type
CUSTOM
Details
(25° C.)
DISTILLATION
Type
DISTILLATION
Details
was distilled
ADDITION
Type
ADDITION
Details
An amount of 100 mL of water was added to the flask
CUSTOM
Type
CUSTOM
Details
to terminate
CUSTOM
Type
CUSTOM
Details
the reaction

Outcomes

Product
Name
Type
product
Smiles
FC(C(=C(F)F)F)(F)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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